2-[Bis(2-chloroethyl)aminomethyl]benzene-1,4-diol
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Overview
Description
2-[Bis(2-chloroethyl)aminomethyl]benzene-1,4-diol is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzene ring substituted with bis(2-chloroethyl)aminomethyl and hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-chloroethyl)aminomethyl]benzene-1,4-diol typically involves the reaction of bis(2-chloroethyl)amine with a benzene derivative. One common method includes the reaction of bis(2-chloroethyl)amine with 1,4-dihydroxybenzene under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[Bis(2-chloroethyl)aminomethyl]benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-[Bis(2-chloroethyl)aminomethyl]benzene-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of anticancer drugs due to its ability to interfere with DNA replication.
Mechanism of Action
The mechanism of action of 2-[Bis(2-chloroethyl)aminomethyl]benzene-1,4-diol involves its interaction with cellular components, particularly DNA. The compound can form cross-links with DNA strands, thereby inhibiting DNA replication and transcription. This action makes it a potential candidate for anticancer therapy, as it can induce cell death in rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: Similar in structure but lacks the benzene ring and hydroxyl groups.
2,5-Bis[bis(2-chloroethyl)aminomethyl]benzene-1,4-diol: Contains additional bis(2-chloroethyl)aminomethyl groups, making it more reactive.
Uniqueness
2-[Bis(2-chloroethyl)aminomethyl]benzene-1,4-diol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to form stable cross-links with DNA sets it apart from other similar compounds, making it particularly valuable in medicinal chemistry .
Properties
CAS No. |
91245-27-1 |
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Molecular Formula |
C11H15Cl2NO2 |
Molecular Weight |
264.14 g/mol |
IUPAC Name |
2-[bis(2-chloroethyl)aminomethyl]benzene-1,4-diol |
InChI |
InChI=1S/C11H15Cl2NO2/c12-3-5-14(6-4-13)8-9-7-10(15)1-2-11(9)16/h1-2,7,15-16H,3-6,8H2 |
InChI Key |
YSKJZQHPVCHXAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)CN(CCCl)CCCl)O |
Origin of Product |
United States |
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